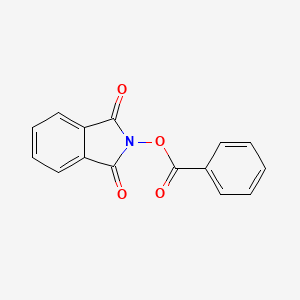

1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-

Overview

Description

Isoindole is a polycyclic heteroarene and a tautomer of a 1H-isoindole . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of N-substituted 1H-isoindole-l,3- (2/7)-diones is described from the reaction of cyclic anhydrides with Schiff bases as suitable replacing substrates instead of the corresponding amines .Molecular Structure Analysis

The molecular structure of similar compounds like Isoindole has been generated from information available in databases .Chemical Reactions Analysis

New synthetic methods for the preparation of 2H-isoindoles based on ring closure reactions, isoindoline aromatization and ring transformations are discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Isoindole include a molecular weight of 117.15 g/mol, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 0 .Scientific Research Applications

Electrochemical Behavior of N-oxyphthalimides

Specific Scientific Field

Summary of the Application

N-oxyphthalimides, including N-benzoyloxyphthalimide, are stable and easily accessible compounds that can produce oxygen radicals upon 1-electron reduction . They play an increasingly important role in organic synthesis and medicinal chemistry .

Methods of Application or Experimental Procedures

A systematic study of the electrochemical properties of N-oxyphthalimide derivatives was conducted in DMF by cyclic voltammetry . In all cases, electron transfer to the substrate led to decomposition of the intermediate radical anion via the N―O bond cleavage .

Results or Outcomes

In the case of benzyloxyphthalimide or its derivatives containing electron-donating substituents, reductive electron transfer induces the chain decomposition of the substrate to phthalimide (PI) radical-anion and the corresponding carbonyl compound . This self-catalytic process is reflected in a considerable decrease in the reduction current for the substrate .

Access to Carbonyl Compounds Via the Electroreduction of N-Benzyloxyphthalimides

Specific Scientific Field

Summary of the Application

A method for selective oxidation for benzyl alcohols using reductive conditions has been evaluated via electrochemical reduction of their corresponding N-benzyloxyphthalimide derivatives .

Methods of Application or Experimental Procedures

The mechanism of this electrochemical reaction was proposed based on DFT calculation and experimentally confirmed, contrasting simulated and experimental cyclic voltammetry data .

Results or Outcomes

The reaction scope studied in preparative scale and using redox-sensitive functional groups showed good selectivity and tolerance towards oxidation under the reaction conditions with moderate to good yield (50 - 71%) . However, some restrictions with reducible functional groups like benzyl-brominated and nitro-aromatic derivatives were observed .

Future Directions

properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXVVEFTUBMHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355151 | |

| Record name | N-benzoyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)- | |

CAS RN |

58585-84-5 | |

| Record name | N-benzoyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3054085.png)

![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)

![3-[(4-methoxyphenyl)methylsulfanyl]propanoic Acid](/img/structure/B3054100.png)